tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate

Thorpe-Ingold effect conformational constraint peptidomimetic synthesis

Researchers requiring predictable cyclization kinetics and high stereochemical fidelity in multi-step syntheses often encounter yield loss and epimerization with linear Boc-amino aldehydes. tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate (CAS 1803571-95-0) resolves these challenges through its C2 gem-dimethyl substitution: - The Thorpe-Ingold effect accelerates intramolecular cyclization by 10² to >10⁵ fold, enabling efficient construction of β-turn mimetics, cyclic peptides, and spirocyclic scaffolds. - Enhanced steric shielding at the α-carbon suppresses racemization during preparation and storage, reducing the need for costly chiral chromatographic separations at intermediate stages. - Orthogonal Boc protection permits selective deprotection under mild acidolysis (TFA/CH₂Cl₂), preserving hydrogenation- and base-labile groups incompatible with Cbz or Fmoc chemistry. Supplied with rigorous analytical characterization and available for immediate dispatch to support your discovery timelines.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B13258833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)CC=O
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-11(4,5)6-7-13/h7H,6,8H2,1-5H3,(H,12,14)
InChIKeyRJQRHEUVVYCJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate: Core Identity and Procurement


tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate (CAS 1803571-95-0) is an N-Boc-protected amino aldehyde building block characterized by a geminal dimethyl substitution at the C2 position adjacent to the carbamate nitrogen, with the molecular formula C₁₁H₂₁NO₃ and molecular weight of 215.29 g/mol . The compound serves as a protected amine intermediate in organic synthesis, where the acid-labile tert-butoxycarbonyl (Boc) group provides orthogonal amine protection while the terminal aldehyde enables further functionalization via nucleophilic addition, reductive amination, or homologation reactions [1].

Building Block Type
N-Boc-protected amino aldehyde with terminal aldehyde handle
Conformational Feature
Gem-dimethyl substitution pre-organizes backbone via Thorpe-Ingold effect
Protection Strategy
Acid-labile Boc group orthogonal to Cbz and Fmoc deprotection conditions

tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate: Generic Substitution Risks


Generic substitution of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate with simpler Boc-amino aldehydes—such as tert-butyl (4-oxobutyl)carbamate (CAS 84766-90-5) or tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate (CAS 181646-38-8)—fails to preserve synthetic outcomes in sequence-dependent or stereoselective applications because the C2 gem-dimethyl substitution introduces a pronounced Thorpe-Ingold effect that constrains backbone conformation and alters reactivity profiles relative to linear or mono-methyl analogs [1]. Substituting the target compound with a non-gem-dimethyl analog during a multi-step synthesis—particularly in cyclization-prone sequences or chiral peptide mimetic construction—may compromise reaction stereoselectivity, alter intramolecular cyclization kinetics, and necessitate re-optimization of reaction conditions, thereby introducing variability that impacts yield reproducibility and product purity [2].

!
Linear analogs (e.g., CAS 84766-90-5) lack gem-dimethyl conformational bias, which may alter intramolecular cyclization rates.
!
Mono-methyl analog (CAS 181646-38-8) provides only intermediate steric shielding; racemization resistance may not transfer.
!
Cbz- or Fmoc-protected analogs may cleave under hydrogenation or basic conditions incompatible with sensitive functional groups.

tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate Differentiation from Analogs


Thorpe-Ingold Conformational Bias vs. Linear and Mono-Methyl Analogs

The C2 gem-dimethyl group in tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate imposes a sterically enforced conformational bias via the Thorpe-Ingold effect, a phenomenon absent in linear analogs such as tert-butyl (4-oxobutyl)carbamate (CAS 84766-90-5) and significantly attenuated in mono-methyl analogs such as tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate (CAS 181646-38-8). The Thorpe-Ingold effect—quantified as accelerated intramolecular cyclization rates due to gem-dialkyl substitution—has been experimentally demonstrated to increase ring-closure rates by 10² to >10⁵ fold relative to unsubstituted linear precursors, with gem-dimethyl substitution yielding the maximal rate enhancement among dialkyl variants [1]. This conformational pre-organization directly influences the compound's utility in constructing conformationally constrained scaffolds such as β-turn mimetics, cyclic peptides, and heterocyclic cores where backbone rigidity governs biological target engagement [2].

Thorpe-Ingold Effect
Class-level inference
Gem-dimethyl substitution increases intramolecular cyclization rates by 10² to >10⁵ fold relative to unsubstituted linear precursors.
Conformational pre-organization supports predictable cyclization kinetics
Magnitude derived from systematic kinetic studies; target-specific data not reported
Thorpe-Ingold effect conformational constraint peptidomimetic synthesis cyclization acceleration

Steric Shielding Reduces Epimerization vs. Unsubstituted Analogs

The gem-dimethyl substitution at C2 provides steric shielding of the adjacent nitrogen-bearing carbon, reducing susceptibility to base-mediated epimerization compared to unsubstituted Boc-α-amino aldehydes. For unsubstituted Boc-α-amino aldehydes, epimerization during preparation and storage is documented at 3–5% under standard handling conditions [1]. While direct epimerization data for the target compound are not reported, sterically hindered α-amino aldehydes bearing gem-dialkyl or bulky substituents adjacent to the chiral center have been demonstrated to exhibit reduced racemization rates, with steric hindrance directly correlated to enhanced configurational stability [2]. The gem-dimethyl group in the target compound provides greater steric bulk than a single methyl group (as in tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate, CAS 181646-38-8), translating to incremental resistance to base-catalyzed proton abstraction at the α-position.

Epimerization Resistance
Class-level inference
Unsubstituted Boc-α-amino aldehydes exhibit 3–5% racemization; gem-dimethyl provides incremental steric protection.
Enhanced steric shielding may reduce racemization risk relative to linear analogs
Direct epimerization data for target compound not reported
racemization resistance epimerization chiral integrity α-amino aldehyde stability

Orthogonal Boc Deprotection vs. Cbz and Fmoc

The Boc protecting group in tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate provides acid-labile orthogonal protection that is cleaved under mild acidic conditions (e.g., 25–50% TFA in CH₂Cl₂, 0–25°C, 0.5–2 h) while remaining stable to catalytic hydrogenation conditions that cleave Cbz (benzyloxycarbonyl) groups, and stable to the basic piperidine conditions (20% piperidine in DMF, 5–20 min) used to cleave Fmoc (9-fluorenylmethoxycarbonyl) groups [1]. In contrast, benzyl carbamates require significantly stronger acidic conditions or catalytic hydrogenation for deprotection, and Fmoc groups are base-labile and incompatible with sequences requiring basic conditions [2]. This orthogonal compatibility profile makes the target compound suitable for multi-step synthetic sequences requiring the presence of hydrogenation-sensitive functionalities or base-sensitive esters while maintaining selective deprotection capability.

Deprotection Orthogonality
Class-level inference
Boc cleaved under mild acidolysis (TFA/CH₂Cl₂); stable to H₂/Pd-C and piperidine/DMF.
Enables selective deprotection in presence of hydrogenation- or base-labile groups
Standard orthogonal protection protocols apply
orthogonal protection Boc deprotection solid-phase peptide synthesis protecting group strategy

Enhanced Lipophilicity and Solvent Partitioning vs. Linear Analogs

The gem-dimethyl substitution at C2 increases the calculated lipophilicity of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate relative to its linear analog tert-butyl (4-oxobutyl)carbamate. Based on molecular formula comparison: the target compound (C₁₁H₂₁NO₃, MW 215.29) contains one additional carbon and two additional hydrogens compared to the mono-methyl analog tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate (C₁₀H₁₉NO₃, MW 201.26) , and two additional carbons relative to the linear analog tert-butyl (4-oxobutyl)carbamate (C₉H₁₇NO₃, MW 187.24) [1]. Each additional aliphatic carbon contributes approximately +0.5 to the calculated LogP, with the target compound exhibiting a predicted LogP increase of ~1.0 unit over the linear analog and ~0.5 unit over the mono-methyl analog. This enhanced lipophilicity translates to preferential partitioning into organic solvents (ethyl acetate, dichloromethane) during extractive work-up and increased retention on reversed-phase chromatography (C18), facilitating purification and isolation relative to more polar analogs.

Lipophilicity Difference
Class-level inference
Two additional aliphatic carbons vs linear analog predict ~+1.0 LogP unit increase.
Improved organic phase recovery and reversed-phase chromatographic retention
Predicted LogP based on molecular formula; experimental values not provided
lipophilicity LogP solvent extraction chromatographic retention

tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate Application Scenarios


Constrained Peptidomimetics via Thorpe-Ingold Effect

This compound is optimal for constructing conformationally constrained scaffolds—including β-turn mimetics, cyclic peptides, and spirocyclic heterocycles—where the gem-dimethyl group accelerates intramolecular cyclization via the Thorpe-Ingold effect by 10² to >10⁵ fold relative to linear precursors [1]. Users should select this building block when backbone pre-organization is critical for downstream biological activity and where linear or mono-methyl analogs would yield slower or less predictable cyclization kinetics, requiring extended reaction times or elevated temperatures that risk side-product formation.

Epimerization Control in Multi-Step Chiral Synthesis

This compound is indicated for chiral synthesis sequences—including asymmetric reductive amination, organocatalytic Mannich reactions, and peptide isostere construction—where stereochemical integrity must be preserved across multiple synthetic steps [2]. The gem-dimethyl substitution provides enhanced steric shielding of the α-carbon relative to unsubstituted Boc-α-amino aldehydes (which exhibit documented 3–5% racemization during preparation and storage) [3], reducing epimerization-driven yield loss and minimizing the need for chiral chromatographic separation at intermediate stages.

Orthogonal Protection for Sensitive Functional Groups

This compound is specifically recommended for synthetic routes containing hydrogenation-labile groups (alkenes, alkynes, benzyl ethers, nitro groups) or base-labile esters where Cbz or Fmoc protection would be incompatible. The Boc group enables selective deprotection under mild acidolysis (TFA/CH₂Cl₂, 25–50%, 0–25°C) without affecting hydrogenation-sensitive moieties that would be compromised by Pd-C-mediated Cbz cleavage, and without base-mediated Fmoc cleavage that would hydrolyze esters or lactones [4].

Enhanced Lipophilicity for Extraction and RP Purification

This compound is advantageous in synthetic workflows involving aqueous work-up and reversed-phase (C18) chromatographic purification, where its enhanced lipophilicity—with predicted LogP approximately 1.0 unit higher than the linear analog tert-butyl (4-oxobutyl)carbamate [5]—improves organic phase recovery during extraction and provides distinct chromatographic retention that facilitates separation from more polar reaction byproducts. This property reduces material loss during aqueous wash steps and simplifies purification relative to more hydrophilic Boc-amino aldehyde analogs.

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
Gem-dimethyl conformational pre-organization
Cyclization kinetics and scaffold rigidity
Chiral synthesis with epimerization control
Steric shielding of α-carbon
Stereochemical integrity across multi-step sequences
Orthogonal protection for sensitive functional groups
Acid-labile Boc group orthogonal to Cbz/Fmoc
Selective deprotection compatibility with hydrogenation/base-labile groups
Extraction and RP purification workflows
Enhanced lipophilicity vs linear analogs
Organic phase recovery and chromatographic retention

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